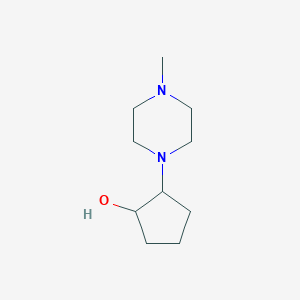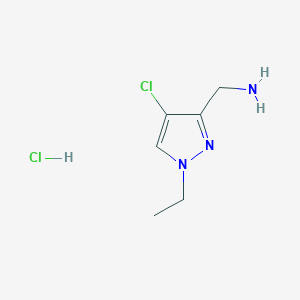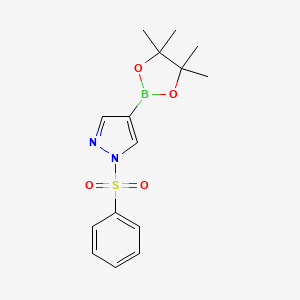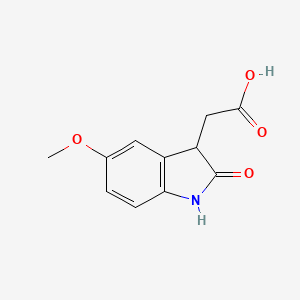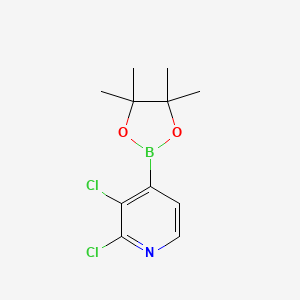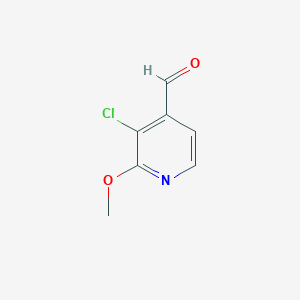
3-(Phenylimino)oxindole
説明
3-(Phenylimino)oxindole is a compound that belongs to the class of oxindoles . Oxindoles are important structures in organic and medicinal chemistry, often found in natural bioactive products, pharmaceuticals, and drug candidates . They are known for their unique functions in the regulation of proliferation, infiltration, and metastasis of cancer cells .
Synthesis Analysis
The synthesis of oxindoles, including 3-(Phenylimino)oxindole, involves various strategies. One common method is the palladium-catalyzed cyclization of α-chloroacetanilides to oxindoles . Other methods include the use of catalysts comprised of Pd(OAc)2 and either PCy3 or sterically hindered N-heterocyclic carbene ligands . There are also reports of a Rh-catalyzed domino conjugate addition-arylation sequence for the synthesis of 3-substituted oxindole derivatives .Molecular Structure Analysis
The molecular structure of 3-(Phenylimino)oxindole is characterized by a spirocyclic structure, which is a bicycle connected by a single fully-substituted carbon atom . This structure is inherently highly three-dimensional, with the shared tetrahedral sp3-carbon atom positioning the planes of the two rings orthogonally .Chemical Reactions Analysis
3-(Phenylimino)oxindole can undergo various chemical reactions. For instance, it can participate in a Hg(OTf)2-catalyzed N-oxide addition to alkynes, forming an enolonium species . It can also undergo an oxidative dearomatization process catalyzed by RuCl3·3H2O .作用機序
While the specific mechanism of action for 3-(Phenylimino)oxindole is not mentioned in the retrieved papers, spiroindole and spirooxindole scaffolds, which are related structures, are known to have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .
Safety and Hazards
The safety data sheet for oxindole, a related compound, indicates that it is harmful if swallowed . It advises against contact with skin and eyes, and recommends not to breathe dust . In case of accidental ingestion, it is advised to rinse the mouth and avoid eating, drinking, or smoking when using this product .
将来の方向性
The future directions in the field of 3-(Phenylimino)oxindole research involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . There is also interest in exploring the potential of these compounds in drug design processes, particularly in the development of new therapeutic agents . The current challenges and future directions in this promising field are a topic of ongoing research .
特性
IUPAC Name |
3-phenylimino-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQFUPTZQYGGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187476 | |
| Record name | 2-Indolinone, 3-(phenylimino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylimino)oxindole | |
CAS RN |
33828-98-7 | |
| Record name | 1,3-Dihydro-3-(phenylimino)-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33828-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Indolinone, 3-(phenylimino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033828987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Phenylimino)oxindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Indolinone, 3-(phenylimino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






